molecular formula C10H16ClN B593788 N-Methyl-1-phenylpropan-1-amine hydrochloride CAS No. 76605-79-3

N-Methyl-1-phenylpropan-1-amine hydrochloride

Cat. No.: B593788
CAS No.: 76605-79-3
M. Wt: 185.69 g/mol
InChI Key: HUNCXRPUXAZUEN-UHFFFAOYSA-N
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Properties

IUPAC Name

N-methyl-1-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-10(11-2)9-7-5-4-6-8-9;/h4-8,10-11H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNCXRPUXAZUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76605-79-3
Record name N-Methyl-1-phenylpropan-1-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076605793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-METHYL-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU57KD63WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reductive Amination of Phenylacetone

The most widely documented method involves the reductive amination of phenylacetone (1-phenyl-2-propanone) with methylamine. This one-pot reaction proceeds via the following steps:

  • Condensation : Phenylacetone reacts with methylamine in methanol at 25–40°C to form the imine intermediate.

  • Reduction : Sodium borohydride (NaBH₄) or hydrogen gas (H₂/Pd-C) reduces the imine to the secondary amine.

  • Salt Formation : Treatment with hydrochloric acid precipitates the hydrochloride salt, yielding 82–88% purity after recrystallization from ethanol.

Key Variables :

  • Temperature : Excess heat (>50°C) promotes N,N-dimethyl byproduct formation.

  • Solvent : Methanol enhances imine stability, while ethanol improves salt crystallization.

Leuckart-Wallach Reaction

An alternative route adapts the Leuckart-Wallach reaction, utilizing ammonium formate as both a reducing agent and nitrogen source:

  • Reaction Setup : Phenylacetone reacts with methylamine hydrochloride and ammonium formate in refluxing toluene (110°C).

  • Reductive Amination : The formate acts as a transfer hydrogenation agent, yielding N-methyl-1-phenyl-1-propanamine.

  • Workup : Acid-base extraction isolates the freebase, which is subsequently converted to the hydrochloride salt.

Advantages :

  • Avoids pyrophoric reagents like NaBH₄.

  • Achieves 75–80% yield with minimal byproducts.

Patent-Based Innovations

A Chinese patent (CN101367739B) outlines a multi-step synthesis starting from 3-chloro-1-propiophenone:

  • Condensation : React 3-chloro-1-propiophenone with 1-naphthol in dichloromethane.

  • Amination : Treat with methylamine in methanol at −5–5°C.

  • Reduction : NaBH₄ reduces the intermediate at controlled temperatures.

  • Methylation : Final methylation with methyl iodide yields the target compound.

Performance Metrics :

  • Yield : 82.1% after purification.

  • Purity : >98% by HPLC, validated via IR and NMR.

Comparative Analysis of Methodologies

ParameterReductive AminationLeuckart ReactionPatent Method
Yield 82–88%75–80%82.1%
Reaction Time 4–6 h8–12 h10–14 h
Byproducts <5% N,N-dimethyl<3% formamide<2% chlorinated
Scalability Industrial-scaleLab-scalePilot-scale
Regulatory Risk High (Schedule II)ModerateHigh

Critical Observations :

  • Reductive amination offers superior yields but requires stringent temperature control to suppress dimethylation.

  • The Leuckart method reduces regulatory scrutiny but suffers from lower efficiency.

  • Patent routes, while innovative, introduce complexity with multi-step protocols.

Optimization Strategies and Challenges

Solvent Selection

  • Polar Protic Solvents : Methanol enhances proton transfer in reductive amination but complicates salt isolation. Ethanol/water mixtures (3:1 v/v) improve crystallization kinetics.

  • Aprotic Solvents : Dichloromethane in patent methods minimizes side reactions but raises environmental concerns.

Reducing Agent Efficiency

  • NaBH₄ : Rapid kinetics (1–2 h) but generates borane wastes requiring neutralization.

  • H₂/Pd-C : Cleaner profile but necessitates high-pressure equipment.

Byproduct Mitigation

  • Chromatographic Purification : Silica gel chromatography (ethyl acetate/hexane) resolves N,N-dimethyl contaminants.

  • Crystallization : Recrystallization from hot ethanol removes residual chlorinated compounds in patent methods .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-Phenylpropan-1-amine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-1-Phenylpropan-1-amine (hydrochloride) is widely used in scientific research, including:

Mechanism of Action

The exact mechanism of action of N-methyl-1-Phenylpropan-1-amine (hydrochloride) is not fully understood. it is believed to interact with neurotransmitter systems in the brain, particularly affecting the release and reuptake of dopamine and norepinephrine. This interaction can lead to stimulant effects on the central nervous system .

Biological Activity

N-methyl-1-phenyl-1-propanamine hydrochloride, also known as a member of the phenylpropylamine class, has garnered attention for its biological activities, particularly in the context of neurological disorders and its pharmacological properties. This article synthesizes research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

N-methyl-1-phenyl-1-propanamine hydrochloride is characterized by its structural formula, which includes a methyl group and a phenyl group attached to a propanamine backbone. The compound is soluble in water due to its hydrochloride form, facilitating its use in pharmacological studies.

The primary mechanism of action for N-methyl-1-phenyl-1-propanamine hydrochloride involves its role as a selective serotonin-norepinephrine reuptake inhibitor (SSNRI) . This class of compounds functions by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system, thereby increasing the availability of these neurotransmitters. This mechanism is particularly beneficial in treating depressive and anxiety disorders, which are often linked to low levels of serotonin .

Pharmacological Profile

The pharmacological profile of N-methyl-1-phenyl-1-propanamine hydrochloride indicates several key properties:

Property Value
Human Intestinal AbsorptionHigh (0.9374)
Blood-Brain Barrier PenetrationHigh (0.9466)
Caco-2 PermeabilityModerate (0.8608)
P-glycoprotein SubstrateNon-substrate
CYP450 2D6 SubstrateSubstrate (0.6953)
Ames TestNon-toxic (0.8933)

These properties suggest that the compound is well absorbed in the human body and can effectively cross the blood-brain barrier, making it a candidate for central nervous system disorders .

Case Studies and Research Findings

  • Antidepressant Effects : In clinical studies focusing on depression and anxiety, compounds similar to N-methyl-1-phenyl-1-propanamine hydrochloride have shown significant efficacy in improving mood and reducing anxiety symptoms. For instance, the SSNRI profile aligns with drugs like duloxetine and venlafaxine, which are established treatments for major depressive disorder .
  • Neuroprotective Properties : Research indicates that N-methyl-1-phenyl-1-propanamine hydrochloride may exhibit neuroprotective effects through its action on glutamate receptors. In particular, it has been studied as an antagonist for metabotropic glutamate receptor subtype 5 (mGlu5), which is implicated in various neurodegenerative diseases.
  • Comparative Studies : A comparative analysis of similar compounds has highlighted the unique pharmacokinetic properties of N-methyl-1-phenyl-1-propanamine hydrochloride, particularly its interaction with cytochrome P450 enzymes, which can influence drug metabolism and efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-1-phenyl-1-propanamine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves reductive amination of phenylacetone with methylamine under hydrogenation or via alkylation of 1-phenylpropanamine with methyl halides. Key parameters include temperature (40–60°C), solvent selection (e.g., ethanol or THF), and pH control to favor amine protonation. Purification via recrystallization (ethanol/ether) or column chromatography ensures high purity (>95%) .
  • Analytical Validation : Confirm structure using 1H^1H-/13C^{13}C-NMR (e.g., δ 2.3 ppm for N-methyl group) and LC-MS (m/z ~183 for free base; +35 for HCl adduct). IR can verify amine hydrochloride formation (N–H stretch ~2500 cm1^{-1}) .

Q. How should researchers address hygroscopicity and stability during storage?

  • Handling : Store in airtight containers under inert gas (argon/nitrogen) at −20°C. Pre-dry solvents for reactions to avoid hydrolysis. Use desiccants like silica gel in storage vials .
  • Stability Testing : Monitor decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks. Degradation products (e.g., free amine) can be identified via comparative TLC or MS .

Q. What analytical techniques are critical for characterizing enantiomeric purity?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Compare retention times to racemic mixtures or enantiopure standards .
  • Optical Rotation : Measure specific rotation ([α]D_D) in methanol; deviations >±5° indicate impurities. Cross-validate with circular dichroism (CD) for absolute configuration .

Advanced Research Questions

Q. How can conflicting NMR data for N-methyl-1-phenyl-1-propanamine hydrochloride be resolved?

  • Case Study : If 1H^1H-NMR shows unexpected splitting (e.g., N-methyl triplet), assess solvent effects (DMSO vs. CDCl3_3) or rotameric equilibria. Use variable-temperature NMR (−40°C to 80°C) to slow conformational exchange and simplify splitting patterns .
  • Advanced Techniques : Employ 1H^1H-15N^{15}N-HMBC to confirm N-methyl connectivity. DFT calculations (e.g., Gaussian) can predict chemical shifts for comparison .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

  • Process Optimization : Use flow chemistry for controlled mixing and heat dissipation. Catalytic methods (e.g., Pd/C for reductive amination) reduce side reactions. Monitor intermediates in situ via FTIR or Raman spectroscopy .
  • Byproduct Analysis : Identify impurities (e.g., N,N-dimethyl derivatives) via GC-MS. Adjust stoichiometry (methylamine excess ≤1.2 eq) and reaction time (<24 hr) to suppress over-alkylation .

Q. How does stereochemistry at the nitrogen center influence biological activity?

  • Experimental Design : Synthesize enantiomers via chiral auxiliaries (e.g., L-tartaric acid resolution). Test receptor binding (e.g., serotonin/dopamine transporters) using radioligand assays (IC50_{50} comparisons). Molecular docking (AutoDock Vina) predicts enantiomer-target interactions .
  • Data Interpretation : A 10-fold difference in IC50_{50} between enantiomers suggests stereospecific activity. Correlate with pharmacokinetic studies (e.g., plasma half-life) to assess in vivo relevance .

Q. What metabolomic approaches identify degradation pathways in biological systems?

  • Isotopic Labeling : Incubate 13C^{13}C-labeled compound with liver microsomes. Analyze metabolites via UPLC-QTOF-MS. Fragmentation patterns (MS/MS) distinguish oxidation (m/z +16) from demethylation (m/z −14) .
  • Enzyme Inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes. LC-MS/MS quantifies parent compound and metabolites over time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-1-phenylpropan-1-amine hydrochloride
Reactant of Route 2
N-Methyl-1-phenylpropan-1-amine hydrochloride

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